2-(3-formylphenoxy)-N-propan-2-ylpropanamide
Description
Properties
IUPAC Name |
2-(3-formylphenoxy)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)14-13(16)10(3)17-12-6-4-5-11(7-12)8-15/h4-10H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRBACDYOGLWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)OC1=CC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formylphenoxy)-N-propan-2-ylpropanamide typically involves the reaction of 3-formylphenol with an appropriate amide precursor under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-formylphenoxy)-N-propan-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(3-carboxyphenoxy)-N-propan-2-ylpropanamide.
Reduction: 2-(3-hydroxyphenoxy)-N-propan-2-ylpropanamide.
Substitution: 2-(3-nitrophenoxy)-N-propan-2-ylpropanamide or 2-(3-bromophenoxy)-N-propan-2-ylpropanamide.
Scientific Research Applications
2-(3-formylphenoxy)-N-propan-2-ylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-formylphenoxy)-N-propan-2-ylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. Additionally, the phenoxy ring can participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Features
- Backbone Similarity : All compounds share a propanamide core, enabling hydrogen bonding and structural flexibility.
- Substituent Diversity: The 3-formylphenoxy group in the target compound contrasts with fluoro-biphenyl (), methoxynaphthyl (), and chloro/methoxy () substituents in analogs. The formyl group may confer electrophilicity for covalent binding or further synthetic modifications. The isopropylamide moiety in the target compound is structurally similar to phenylisopropylamide groups in and , which are known to enhance blood-brain barrier penetration in CNS-targeting agents.
Pharmacological Potential
- Hybrid molecules like those in –4 combine NSAIDs (e.g., flurbiprofen, naproxen) with bioactive amines, suggesting anti-inflammatory or neuroactive applications.
Notes
Data Limitations: Direct experimental data on 2-(3-formylphenoxy)-N-propan-2-ylpropanamide are absent in the provided evidence. Comparisons rely on structural analogs and synthesis trends.
Safety Precautions : Formyl-containing compounds (–7) require precautions against inhalation, skin contact, and environmental release.
Research Gaps : Further studies are needed to elucidate the target compound’s synthesis, stability, and biological activity.
Biological Activity
2-(3-formylphenoxy)-N-propan-2-ylpropanamide, also known by its CAS number 1039829-78-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(3-formylphenoxy)-N-propan-2-ylpropanamide can be described as follows:
- IUPAC Name : 2-(3-formylphenoxy)-N-propan-2-ylpropanamide
- Molecular Formula : CHNO
- Molecular Weight : 235.26 g/mol
The compound features a phenoxy group attached to a propanamide backbone, which is significant for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to 2-(3-formylphenoxy)-N-propan-2-ylpropanamide exhibit antimicrobial properties. For example, some studies have highlighted the effectiveness of related compounds against various bacterial strains, including Helicobacter pylori and other pathogens. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition .
The proposed mechanisms of action for compounds in this class include:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Interaction : These compounds can interact with cellular receptors, altering signal transduction pathways that lead to apoptosis in cancer cells.
Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | 3-formylchromones | Effective against H. pylori |
| Cytotoxicity | Various derivatives | Selective against tumor cell lines |
| Enzyme Inhibition | Urease inhibitors | Potent inhibition observed |
Case Study Example
A notable case study involved the examination of a series of 3-formylchromone derivatives, where researchers evaluated their cytotoxic effects against four human tumor cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the chemical structure could enhance therapeutic efficacy .
Future Directions
Continued research into the biological activity of 2-(3-formylphenoxy)-N-propan-2-ylpropanamide is warranted. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile.
- Structural Modifications : To optimize efficacy and reduce toxicity.
- Mechanistic Studies : To elucidate the precise biochemical pathways influenced by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
